molecular formula C25H29NO2 B1385470 4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline CAS No. 1040688-53-6

4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline

Cat. No.: B1385470
CAS No.: 1040688-53-6
M. Wt: 375.5 g/mol
InChI Key: BCYHEAPXGJAOIL-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline is a complex organic compound characterized by its benzyl and isopentyloxy functional groups

Synthetic Routes and Reaction Conditions:

  • Benzyl Protection: The synthesis begins with the protection of the benzyl group using benzyl chloride.

  • Isopentyloxy Introduction: The isopentyloxy group is introduced through a substitution reaction involving isopentyl bromide.

  • Aniline Formation: The aniline moiety is formed by reacting the protected benzyl compound with aniline under specific conditions.

Industrial Production Methods: Industrial production involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled temperatures to facilitate the reactions.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the aniline group to its corresponding nitro compound.

  • Reduction: Reduction reactions can be used to reduce nitro groups to amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like iron and hydrogen are often used.

  • Substitution: Reagents such as isopentyl bromide and benzyl chloride are used under controlled conditions.

Major Products Formed:

  • Nitro Compounds: Resulting from oxidation reactions.

  • Amino Compounds: Resulting from reduction reactions.

  • Substituted Benzyl Compounds: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand molecular interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The benzyl and isopentyloxy groups play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

  • 4-(Benzyloxy)phenol: Similar in structure but lacks the aniline group.

  • 4-(Benzyloxy)benzyl chloride: Similar benzyl group but different functional groups.

This compound's versatility and unique structure make it a valuable subject of study in various scientific fields. Its applications range from organic synthesis to potential medical uses, highlighting its importance in both research and industry.

Properties

IUPAC Name

N-[[3-(3-methylbutoxy)phenyl]methyl]-4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO2/c1-20(2)15-16-27-25-10-6-9-22(17-25)18-26-23-11-13-24(14-12-23)28-19-21-7-4-3-5-8-21/h3-14,17,20,26H,15-16,18-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYHEAPXGJAOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901170667
Record name 3-(3-Methylbutoxy)-N-[4-(phenylmethoxy)phenyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040688-53-6
Record name 3-(3-Methylbutoxy)-N-[4-(phenylmethoxy)phenyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040688-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methylbutoxy)-N-[4-(phenylmethoxy)phenyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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